molecular formula C17H22N2O B2778527 N-[(2-methyl-1H-indol-5-yl)methyl]cyclohexanecarboxamide CAS No. 852136-13-1

N-[(2-methyl-1H-indol-5-yl)methyl]cyclohexanecarboxamide

Cat. No.: B2778527
CAS No.: 852136-13-1
M. Wt: 270.376
InChI Key: MDDGEFNFSYIVTP-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-5-yl)methyl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C17H22N2O and its molecular weight is 270.376. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

N-((2-methyl-1H-indol-5-yl)methyl)cyclohexanecarboxamide, as part of compounds like WAY-100635, has been pivotal in the development of radioligands for positron emission tomography (PET) imaging. Studies have highlighted its utility in visualizing 5-HT1A receptors in the brain, offering insights into the neurobiological underpinnings of psychiatric disorders and the effects of pharmacological interventions. Osman et al. (1996) characterized the radioactive metabolites of WAY-100635, a compound labeled with carbon-11, demonstrating its rapid metabolism in humans and its potential for enhanced signal contrast in PET studies of the 5-HT1A receptor system (Osman et al., 1996). Pike et al. (1995) and Pike et al. (1996) further delineated 5-HT1A receptors in the human brain using [11C]WAY-100635, marking a significant advancement in the non-invasive study of serotonin receptors (Pike et al., 1995); (Pike et al., 1996).

Antifibrinolytic and Hemostatic Effects

The analogs of N-((2-methyl-1H-indol-5-yl)methyl)cyclohexanecarboxamide, such as AMCA (amino methyl cyclohexane carboxylic acid), have been explored for their antifibrinolytic properties. Andersson et al. (2009) reported on the efficacy of AMCA as a potent inhibitor of plasminogen activation, offering therapeutic potential in conditions requiring fibrinolysis inhibition (Andersson et al., 2009).

Enhancing Understanding of Receptor Pharmacology

Research on compounds structurally related to N-((2-methyl-1H-indol-5-yl)methyl)cyclohexanecarboxamide has contributed to a deeper understanding of receptor pharmacology, particularly the 5-HT2A receptor's role in altered states of consciousness. Preller et al. (2018) investigated the changes in brain connectivity induced by LSD, a compound with activity at the 5-HT2A receptor, elucidating the receptor's role in mediating the psychedelic's effects (Preller et al., 2018).

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-12-9-15-10-13(7-8-16(15)19-12)11-18-17(20)14-5-3-2-4-6-14/h7-10,14,19H,2-6,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDGEFNFSYIVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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